molecular formula C11H7Cl2NOS B11082572 4,5-Dichloroisothiazol-3-yl 4-methylphenyl ketone

4,5-Dichloroisothiazol-3-yl 4-methylphenyl ketone

Cat. No.: B11082572
M. Wt: 272.1 g/mol
InChI Key: SXTQXFBHSMASFX-UHFFFAOYSA-N
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Description

(4,5-DICHLORO-3-ISOTHIAZOLYL)(4-METHYLPHENYL)METHANONE is a chemical compound that belongs to the class of isothiazole derivatives Isothiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-DICHLORO-3-ISOTHIAZOLYL)(4-METHYLPHENYL)METHANONE typically involves the reaction of 4,5-dichloro-3-isothiazole with 4-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (4,5-DICHLORO-3-ISOTHIAZOLYL)(4-METHYLPHENYL)METHANONE may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of automated equipment and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4,5-DICHLORO-3-ISOTHIAZOLYL)(4-METHYLPHENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The chlorine atoms on the isothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted isothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized as a biocide in various industrial applications, including water treatment and preservation of materials.

Mechanism of Action

The mechanism of action of (4,5-DICHLORO-3-ISOTHIAZOLYL)(4-METHYLPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as proteases and kinases, which play crucial roles in cellular processes. By binding to these enzymes, the compound disrupts their normal function, leading to the inhibition of cell growth and proliferation. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    (4,5-DICHLORO-3-ISOTHIAZOLYL)(4-METHYLPHENYL)METHANONE: Unique due to its specific substitution pattern on the isothiazole ring.

    (4,5-DICHLORO-3-ISOTHIAZOLYL)(4-CHLOROPHENYL)METHANONE: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.

    (4,5-DICHLORO-3-ISOTHIAZOLYL)(4-NITROPHENYL)METHANONE: Contains a nitro group on the phenyl ring, which can alter its biological activity.

Uniqueness

The uniqueness of (4,5-DICHLORO-3-ISOTHIAZOLYL)(4-METHYLPHENYL)METHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the phenyl ring can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H7Cl2NOS

Molecular Weight

272.1 g/mol

IUPAC Name

(4,5-dichloro-1,2-thiazol-3-yl)-(4-methylphenyl)methanone

InChI

InChI=1S/C11H7Cl2NOS/c1-6-2-4-7(5-3-6)10(15)9-8(12)11(13)16-14-9/h2-5H,1H3

InChI Key

SXTQXFBHSMASFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=NSC(=C2Cl)Cl

Origin of Product

United States

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